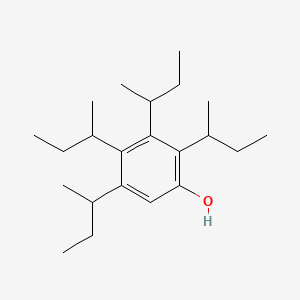
Tetra-sec-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-sec-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of four sec-butyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetra-sec-butylphenol typically involves the alkylation of phenol with sec-butyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutylene. The reaction is carried out at elevated temperatures, usually in the range of 100°C to 110°C, in the presence of a catalyst such as aluminum phenolate . This method allows for the efficient production of this compound with high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high efficiency and yield. The use of advanced catalysts and reaction monitoring techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetra-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, hydroquinones, and other derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetra-sec-butylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: This compound is used in the production of polymers, resins, and other industrial materials due to its stabilizing properties
Mecanismo De Acción
The mechanism of action of tetra-sec-butylphenol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress. The compound can also interact with enzymes and receptors, modulating their activity and exerting biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: This compound has a similar structure but with only one tert-butyl group attached to the phenol ring.
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups attached to the phenol ring and is known for its strong steric hindrance and antioxidant properties.
Uniqueness
Tetra-sec-butylphenol is unique due to the presence of four sec-butyl groups, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
97889-86-6 |
|---|---|
Fórmula molecular |
C22H38O |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2,3,4,5-tetra(butan-2-yl)phenol |
InChI |
InChI=1S/C22H38O/c1-9-14(5)18-13-19(23)21(16(7)11-3)22(17(8)12-4)20(18)15(6)10-2/h13-17,23H,9-12H2,1-8H3 |
Clave InChI |
CBHPYQFMMHSJAU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC(=C(C(=C1C(C)CC)C(C)CC)C(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


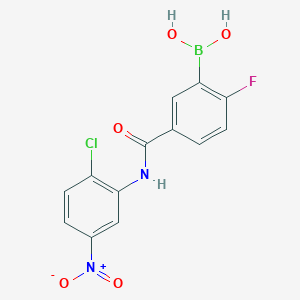
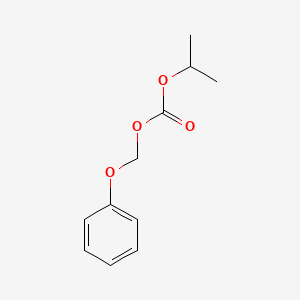
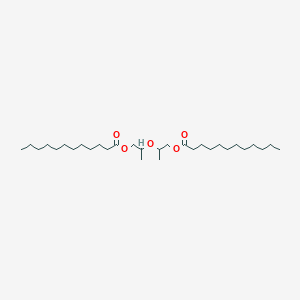


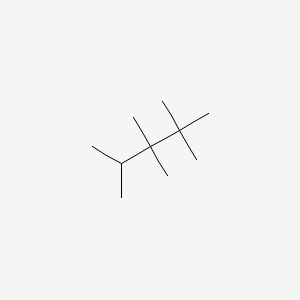
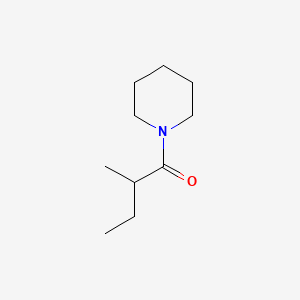
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)


![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
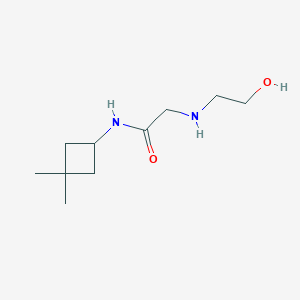
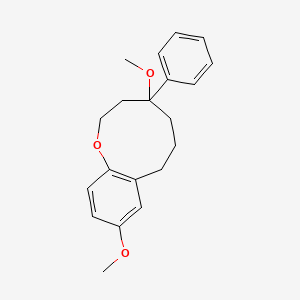
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
